![molecular formula C14H15N5OS B5533357 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5533357.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-pyridinylmethylene)acetohydrazide
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Overview
Description
The compound "2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-pyridinylmethylene)acetohydrazide" belongs to a class of compounds that have been studied for various chemical and physical properties. The structure typically includes a pyrimidine moiety, known for its versatility in chemical reactions and potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the treatment of hydrazides with various reagents. For example, (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide reacts with carbon disulfide and potassium hydroxide in ethanol to yield a complex product due to a complex mechanism (Cong et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a non-planar arrangement with specific geometric parameters. For instance, a second monoclinic polymorph of a related compound showed molecules connected by hydrogen bonds forming zigzag chains (Plutenko et al., 2013).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming different derivatives. For example, the reaction with ketones or chloroacetamides can lead to the formation of N-substituted amide derivatives, showcasing the chemical versatility of the pyrimidine moiety (Meshcheryakova et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as crystallography, can be determined using techniques like X-ray diffraction. For instance, the crystal structure of similar compounds has been characterized to understand their geometric orientation and bonding patterns (Ji, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential biological activities, are of interest. Compounds with the pyrimidine moiety have shown varied activities, like antimicrobial properties, depending on their specific chemical structure and substituents (Bahekar & Shinde, 2004).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-10-6-11(2)18-14(17-10)21-9-13(20)19-16-8-12-4-3-5-15-7-12/h3-8H,9H2,1-2H3,(H,19,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFJAACGOCRCTQ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide |
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